molecular formula C20H18F2N4O4 B13368648 ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

Cat. No.: B13368648
M. Wt: 416.4 g/mol
InChI Key: OLLLGYSJCWYDIW-UHFFFAOYSA-N
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Description

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and triazole ring play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to the combination of its difluoromethoxy group and triazole ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18F2N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 3-[[1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18F2N4O4/c1-3-29-19(28)13-5-4-6-14(11-13)24-18(27)17-23-12(2)26(25-17)15-7-9-16(10-8-15)30-20(21)22/h4-11,20H,3H2,1-2H3,(H,24,27)

InChI Key

OLLLGYSJCWYDIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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